An In-depth Technical Guide to 3-Chloro-2-formylbenzonitrile: A Versatile Building Block for Chemical Innovation
An In-depth Technical Guide to 3-Chloro-2-formylbenzonitrile: A Versatile Building Block for Chemical Innovation
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and crop protection solutions. 3-Chloro-2-formylbenzonitrile, identified by its CAS number 1256561-76-8, emerges as a compelling trifunctional building block. Possessing a chemically reactive aldehyde, a versatile nitrile group, and a directing chloro substituent on a central benzene ring, this compound offers a rich platform for the synthesis of complex heterocyclic systems and other advanced molecular architectures.[1][2] This guide provides an in-depth analysis of its properties, potential synthetic routes, predicted reactivity, and its prospective applications for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Safety Data
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key data for 3-Chloro-2-formylbenzonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1256561-76-8 | [3][4] |
| Molecular Formula | C₈H₄ClNO | [3][4] |
| Molecular Weight | 165.58 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [3][4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][4] |
| InChI Key | XUBCIKLKCYMPBA-UHFFFAOYSA-N | [4] |
Safety and Handling
As a research chemical, 3-Chloro-2-formylbenzonitrile must be handled by technically qualified personnel.[3] It is classified as a warning-level hazard.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Stable under recommended storage conditions, it should be kept away from strong oxidizing agents.[5]
Projected Synthesis Methodologies
Method 1: Formylation of 3-Chlorobenzonitrile
A direct approach would involve the introduction of a formyl group onto the 3-chlorobenzonitrile backbone. Ortho-lithiation followed by quenching with an electrophilic formylating agent is a standard method for such transformations.
Caption: Proposed ortho-formylation of 3-chlorobenzonitrile.
Experimental Protocol (Hypothetical):
-
Dissolve 3-chlorobenzonitrile in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the reaction mixture and stir for 1-2 hours to facilitate ortho-lithiation.
-
Add N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-Chloro-2-formylbenzonitrile.
Method 2: Cyanation of 2-Chloro-6-formylbenzene Precursor
An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized benzene ring. Starting from a suitable precursor like 2,6-dichlorotoluene, one could perform a side-chain oxidation to the aldehyde, followed by a nucleophilic aromatic substitution or a metal-catalyzed cyanation.
Caption: Multi-step synthesis from 2,6-dichlorotoluene.
Experimental Protocol (Hypothetical, based on related transformations[6]):
-
Synthesis of 2,6-Dichlorobenzaldehyde: This intermediate can be prepared from 2,6-dichlorotoluene via side-chain chlorination followed by hydrolysis.[6]
-
Cyanation: In a high-pressure reaction vessel, combine 2,6-dichlorobenzaldehyde with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and an organic solvent.
-
Filter to remove insoluble copper salts.
-
Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization.
Reactivity and Chemical Transformations
The unique arrangement of the functional groups in 3-Chloro-2-formylbenzonitrile dictates its reactivity, making it a valuable precursor for heterocyclic synthesis.
Reactions of the Aldehyde Group
The electrophilic aldehyde is susceptible to nucleophilic attack and can readily undergo condensation reactions.
-
Imination: Reaction with primary amines yields Schiff bases (imines), which can be further reduced to secondary amines.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds.
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted directly to an amine.
-
Condensation Reactions: With active methylene compounds, it can undergo Knoevenagel or similar condensation reactions.[4]
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle for further molecular elaboration.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile can act as an electrophile in intramolecular cyclization reactions, especially when a nucleophilic group is generated in a neighboring position.
Synergistic Reactivity: Heterocycle Formation
The ortho-positioning of the formyl and nitrile groups is particularly advantageous for the synthesis of fused heterocyclic systems. For example, reaction with a bifunctional nucleophile like hydrazine could lead to the formation of a pyridazine ring system.
Caption: Proposed reaction leading to a heterocyclic system.
Potential Applications in Research and Drug Development
While specific applications of 3-Chloro-2-formylbenzonitrile are not extensively documented, its structural motifs are prevalent in many biologically active molecules.
-
Scaffold for Medicinal Chemistry: Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals such as Letrozole and Enzalutamide.[5] The nitrile group can act as a hydrogen bond acceptor, mimicking other functional groups in biological systems.[3]
-
Intermediate for Agrochemicals: This compound is noted for its potential use in producing herbicides and fungicides.[1] The presence of a chlorine atom is a common feature in many agrochemicals, often enhancing their biological activity and metabolic stability.
-
Precursor for Heterocyclic Compounds: As outlined in the reactivity section, its structure is primed for the synthesis of various fused heterocycles, which are a cornerstone of many drug discovery programs.[1]
Projected Spectroscopic Data Analysis
Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not provided here, the expected features can be predicted.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). - A complex multiplet pattern for the three aromatic protons in the region of 7-8 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbon around 190 ppm. - Signals for the aromatic carbons, including the carbon bearing the nitrile group (around 115-120 ppm) and the carbon bearing the chlorine atom. - The nitrile carbon signal itself. |
| IR Spectroscopy | - A strong, sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. - A strong absorption for the aldehyde carbonyl (C=O) stretch around 1700 cm⁻¹. - C-H stretching bands for the aromatic ring and the aldehyde. - A C-Cl stretching band in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (165.58 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Conclusion
3-Chloro-2-formylbenzonitrile represents a highly functionalized and promising building block for synthetic chemistry. Its combination of an aldehyde, a nitrile, and a chloro-substituted aromatic ring offers multiple avenues for chemical modification and the construction of complex molecular targets. While detailed experimental data on its synthesis and reactivity remain to be fully published, its potential for application in drug discovery and agrochemical research is significant. This guide serves as a technical primer for scientists looking to leverage the unique chemical attributes of this versatile intermediate.
References
-
American Elements. (n.d.). 3-Chloro-2-formylbenzonitrile. Retrieved from [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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MySkinRecipes. (n.d.). 3-Chloro-2-formylbenzonitrile. Retrieved from [Link]
- Google Patents. (1996). Production of 3-(or 4-)cyanobenzaldehyde.
- Google Patents. (2013). Preparation method of 2, 6-dichlorobenzaldehyde.
- Google Patents. (2014). WO 2014/056465 A1.
- Google Patents. (2016). United States Patent US 9416102 B2.
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ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
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The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). Retrieved from [Link]
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